molecular formula C18H18FIO4 B15228980 Ethyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate

Ethyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate

Cat. No.: B15228980
M. Wt: 444.2 g/mol
InChI Key: SBVMMPKLKGTLCM-UHFFFAOYSA-N
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Description

Ethyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate is an organic compound with a complex structure, characterized by the presence of ethoxy, fluorobenzyl, and iodobenzoate groups

Preparation Methods

The synthesis of Ethyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific conditions and reagents used can vary, but the general process includes:

    Starting Materials: The synthesis begins with the preparation of the necessary starting materials, such as ethyl 3-ethoxy-4-hydroxybenzoate and 3-fluorobenzyl bromide.

    Coupling Reaction: The Suzuki–Miyaura coupling reaction is carried out by reacting the aryl halide (e.g., 3-fluorobenzyl bromide) with the organoboron compound in the presence of a palladium catalyst and a base.

    Purification: The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Ethyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The presence of halogen atoms (iodine) makes it susceptible to nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

Ethyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Ethyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate can be compared with other similar compounds, such as:

    3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoic acid: This compound shares a similar structure but lacks the ethyl ester group.

    3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride: Another related compound, differing in the presence of a benzoyl chloride group instead of the ester group.

Properties

Molecular Formula

C18H18FIO4

Molecular Weight

444.2 g/mol

IUPAC Name

ethyl 3-ethoxy-4-[(3-fluorophenyl)methoxy]-5-iodobenzoate

InChI

InChI=1S/C18H18FIO4/c1-3-22-16-10-13(18(21)23-4-2)9-15(20)17(16)24-11-12-6-5-7-14(19)8-12/h5-10H,3-4,11H2,1-2H3

InChI Key

SBVMMPKLKGTLCM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)OCC)I)OCC2=CC(=CC=C2)F

Origin of Product

United States

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